molecular formula C14H17ClN4 B11064951 3-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

3-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

Cat. No.: B11064951
M. Wt: 276.76 g/mol
InChI Key: CZVBAGFPAHGMNX-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)AMINE is a complex organic compound that features a triazoloazepine core structure

Properties

Molecular Formula

C14H17ClN4

Molecular Weight

276.76 g/mol

IUPAC Name

3-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

InChI

InChI=1S/C14H17ClN4/c15-11-5-4-6-12(9-11)16-10-14-18-17-13-7-2-1-3-8-19(13)14/h4-6,9,16H,1-3,7-8,10H2

InChI Key

CZVBAGFPAHGMNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)CNC3=CC(=CC=C3)Cl

solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazoloazepine core, followed by the introduction of the 3-chlorophenyl group. Common reagents used in these reactions include hydrazines, aldehydes, and chlorinated aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of N-(3-CHLOROPHENYL)-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)AMINE is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLOROPHENYL)-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)AMINE is unique due to its specific triazoloazepine core and the presence of a chlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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